Mebrofenin

Übersicht

Beschreibung

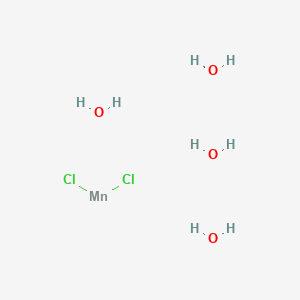

Mebrofenin ist ein diagnostisches Radiopharmakon, das hauptsächlich für die Bildgebung der Leber und Gallenblase eingesetzt wird. Es ist ein Chelat, das aus zwei Molekülen eines Lidocain-Analogons besteht, die an ein Technetium-99m-Ion gebunden sind. This compound ist bekannt für seine hohe hepatische Aufnahme und schnelle biliäre Ausscheidung, was es zu einem wirksamen Mittel für die Hepatobiliärszintigraphie macht .

Wissenschaftliche Forschungsanwendungen

Mebrofenin wird in großem Umfang in der Hepatobiliärszintigraphie verwendet, um die Leberfunktion zu beurteilen, die Durchgängigkeit der Gallengänge zu bewerten und Gallengangs-Erkrankungen wie Cholezystitis und Gallenlecks zu untersuchen. Es wird auch verwendet, um die Gallenblasen-Ejektionsfraktion zu berechnen, was bei der Diagnose von biliärer Dyskinesie hilft . Zusätzlich wird this compound als Sonde für die Aktivität von Lebertransportern verwendet, insbesondere für das Multidrug-Resistance-Associated Protein 2 (MRP2) .

Wirkmechanismus

This compound wird durch die Wirkung von organischen Anionentransportpolypeptiden (OATP1B1 und OATP1B3) von den Hepatozyten aufgenommen. Sobald es sich im Inneren der Hepatozyten befindet, wird es in die Gallengänge und schließlich in den Dünndarm ausgeschieden. Der Wirkmechanismus beinhaltet den Zerfall von Technetium-99m durch isomeren Übergang, wobei Gammastrahlen freigesetzt werden, die von einer Gammakamera zur Bildgebung detektiert werden .

Wirkmechanismus

Target of Action

Mebrofenin, also known as Technetium Tc-99m this compound, is a diagnostic radiopharmaceutical agent . Its primary targets are the Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) . These transporters are responsible for the hepatic uptake of this compound .

Mode of Action

This compound is taken up into hepatocytes through the action of OATP1B1 and OATP1B3 transporters . Instead, it is used as a diagnostic agent as Technetium-99m decays by isomeric transition to technetium-99 through the release of a detectable gamma ray .

Biochemical Pathways

This compound is involved in the hepatobiliary transport process . After being taken up by hepatocytes, it is promptly secreted into the bile . This process is mediated by efflux transporters, specifically the multidrug resistance-associated proteins (MRPs) . The MRPs mediate the canalicular (liver-to-bile) and sinusoidal (liver-to-blood) excretion of this compound .

Pharmacokinetics

Following intravenous injection, visualization in the liver could be detected by 5 minutes and maximum liver uptake occurred at 11 minutes post-injection . The pharmacokinetics of this compound is characterized by high hepatic uptake and fast biliary excretion, resulting in improved hepatic imaging .

Result of Action

The result of this compound’s action is the generation of a gamma ray, which can be detected using a gamma camera . This allows for single photon emission computer tomography (SPECT) imaging of the liver or gallbladder . The molecular and cellular effects of this compound’s action primarily involve its interaction with hepatocyte transporters, leading to its uptake and subsequent excretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, hepatocyte transporter function can be altered in several pathophysiological situations and can be modulated by certain drugs . This can potentially impact the pharmacokinetics and drug-induced liver injury . Therefore, understanding these factors is crucial for the accurate interpretation of this compound scintigraphy data .

Biochemische Analyse

Biochemical Properties

This compound is taken up into hepatocytes through the action of organic anion-transporting polypeptides (OATP1B1 and OATP1B3) transporters . These transporters are responsible for the hepatic uptake of this compound, making it a crucial component in biochemical reactions within the liver .

Cellular Effects

Upon intravenous administration, this compound bound to plasma proteins is cleared from systemic circulation in approximately 5 minutes by hepatocytes . This rapid clearance and high hepatic uptake can influence cell function, particularly in the liver .

Molecular Mechanism

It is used as a diagnostic agent as Technetium-99m decays by isomeric transition to technetium-99 through the release of a detectable gamma ray . This process allows for the visualization of the liver and gallbladder during imaging procedures .

Temporal Effects in Laboratory Settings

This compound’s fast hepatic excretion (t ½ =17 minutes) and high hepatic uptake (98.1%) can be attributed to the 3-bromo-2,4,6-trimethylphenyl moiety . These properties allow for its use in time-sensitive imaging procedures .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is known that this compound is used in hepatobiliary imaging tests . The dosage and its effects would likely vary based on the specific needs of the imaging procedure .

Metabolic Pathways

This compound is involved in the hepatobiliary elimination pathway . It is taken up by hepatocytes and then secreted into the canaliculi, finally being excreted by the bile ducts .

Transport and Distribution

This compound is transported into hepatocytes through the action of OATP1B1 and OATP1B3 transporters . It is then distributed within the liver, allowing for its use in imaging procedures .

Subcellular Localization

Once inside the hepatocytes, this compound is secreted into the canaliculi and finally excreted by the bile ducts . This suggests that this compound is localized within the hepatocytes before being transported to the canaliculi for excretion .

Vorbereitungsmethoden

Mebrofenin wird als steriles Kit hergestellt, das this compound und dehydriertes Zinn(II)-fluorid enthält. Das Fläschchen wird mit einer Natriumpertechnetat-Lösung rekonstituiert, um das endgültige radiomarkierte Technetium-99m-Mebrofenin zu bilden. Der pH-Wert des rekonstituierten Produkts wird mit Natriumhydroxid oder Salzsäure auf 4,2 bis 5,7 eingestellt .

Chemische Reaktionsanalyse

This compound unterliegt mehreren chemischen Reaktionen, die hauptsächlich seine Chelatbildung mit Technetium-99m betreffen. Das Hauptprodukt, das gebildet wird, ist Technetium-99m-Mebrofenin, das für die diagnostische Bildgebung verwendet wird. Die Struktur der Verbindung ermöglicht es ihr, an Albumin zu binden und von den Hepatozyten aufgenommen zu werden .

Analyse Chemischer Reaktionen

Mebrofenin undergoes several chemical reactions, primarily involving its chelation with technetium-99m. The major product formed is technetium-99m this compound, which is used for diagnostic imaging. The compound’s structure allows it to bind to albumin and be taken up by hepatocytes .

Vergleich Mit ähnlichen Verbindungen

Mebrofenin ähnelt anderen Hepatobiliär-Bildgebungsmitteln wie Technetium-99m-Diisopropyl-iminodiessigsäure (DISIDA) und Technetium-99m-Lidofenin. This compound hat eine schnellere hepatische Ausscheidung und eine höhere hepatische Aufnahme im Vergleich zu diesen Verbindungen, was es für die Bildgebung effizienter macht .

Ähnliche Verbindungen:- Technetium-99m-Diisopropyl-iminodiessigsäure (DISIDA)

- Technetium-99m-Lidofenin

- Technetium-99m-Trimethylbromanilino-iminodiessigsäure (BIDA)

Eigenschaften

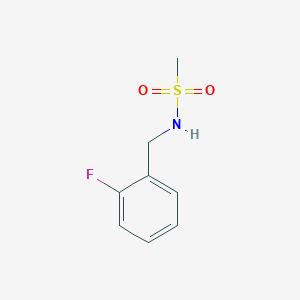

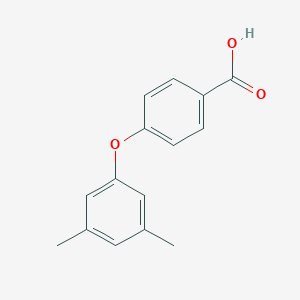

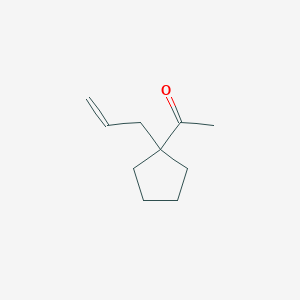

IUPAC Name |

2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPZZZZLAQGTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046891 | |

| Record name | Mebrofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78266-06-5 | |

| Record name | Mebrofenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78266-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebrofenin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078266065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebrofenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebrofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebrofenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBROFENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PV0B6ED98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)

![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)

![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)